molecular formula C12H21BCl2N2O2 B1413629 6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride CAS No. 1374451-84-9

6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride

Cat. No. B1413629
CAS RN: 1374451-84-9
M. Wt: 307 g/mol
InChI Key: DSJYVJJFNLAXHU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can undergo protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .

Affinity Ligand

The compound can be used as an affinity ligand . In this context, it exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .

Synthesis of Organic Intermediates

The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .

Crystallographic and Conformational Analyses

The compound can be used in crystallographic and conformational analyses . Its structure can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

Study of Physicochemical Features

The compound can be used to study the molecular electrostatic potential and frontier molecular orbitals . This can help to further clarify certain physical and chemical properties of the compound .

Synthesis of Copolymers

The compound can be employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound, being a boronic ester, participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s role in biochemical pathways is primarily through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds synthesized .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can influence the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research on pinacol boronic esters could involve developing more efficient methods for the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Additionally, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.2ClH/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9;;/h5-6,8H,7,14H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJYVJJFNLAXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
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6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
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6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
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6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
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6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride
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6-(Aminomethyl)pyridine-3-boronic acid pinacol ester dihydrochloride

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